3-[(3,4-Dihydroxyphenyl)methyl]-5-hydroxy-7,8-dimethoxy-6-methyl-2,3-dihydrochromen-4-one
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Overview
Description
3-[(3,4-Dihydroxyphenyl)methyl]-5-hydroxy-7,8-dimethoxy-6-methyl-2,3-dihydrochromen-4-one is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound belongs to the class of flavonoids, which are known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3,4-Dihydroxyphenyl)methyl]-5-hydroxy-7,8-dimethoxy-6-methyl-2,3-dihydrochromen-4-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Chromenone Core: This involves the cyclization of appropriate precursors under acidic or basic conditions to form the chromenone ring.
Hydroxylation and Methoxylation: Introduction of hydroxyl and methoxy groups at specific positions on the chromenone ring using reagents like methanol and hydroxylating agents.
Methylation: Introduction of the methyl group at the 6-position using methylating agents such as methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This includes the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the chromenone ring can be achieved using reducing agents such as sodium borohydride.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Reduced chromenone derivatives.
Substitution Products: Compounds with various functional groups replacing the methoxy groups.
Scientific Research Applications
Chemistry
In chemistry, 3-[(3,4-Dihydroxyphenyl)methyl]-5-hydroxy-7,8-dimethoxy-6-methyl-2,3-dihydrochromen-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
Biologically, this compound has been studied for its antioxidant properties. The presence of multiple hydroxyl groups allows it to scavenge free radicals, making it a potential candidate for use in preventing oxidative stress-related diseases.
Medicine
In medicine, research has focused on its potential anti-inflammatory and anticancer properties. The compound’s ability to modulate various biological pathways makes it a promising candidate for drug development.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as UV protection and antimicrobial activity. Its incorporation into polymers and coatings can enhance their performance.
Mechanism of Action
The mechanism of action of 3-[(3,4-Dihydroxyphenyl)methyl]-5-hydroxy-7,8-dimethoxy-6-methyl-2,3-dihydrochromen-4-one involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with proteins and enzymes, modulating their activity. The compound can also interact with cellular membranes, affecting their fluidity and function.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydroxyphenylacetic Acid: Known for its role as a dopamine metabolite.
2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one: Known for its antioxidant properties.
Uniqueness
What sets 3-[(3,4-Dihydroxyphenyl)methyl]-5-hydroxy-7,8-dimethoxy-6-methyl-2,3-dihydrochromen-4-one apart is its combination of hydroxyl and methoxy groups, which confer unique chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C19H20O7 |
---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
3-[(3,4-dihydroxyphenyl)methyl]-5-hydroxy-7,8-dimethoxy-6-methyl-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C19H20O7/c1-9-15(22)14-16(23)11(6-10-4-5-12(20)13(21)7-10)8-26-18(14)19(25-3)17(9)24-2/h4-5,7,11,20-22H,6,8H2,1-3H3 |
InChI Key |
JOUUNPLVSDYEPN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C(=C1OC)OC)OCC(C2=O)CC3=CC(=C(C=C3)O)O)O |
Origin of Product |
United States |
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